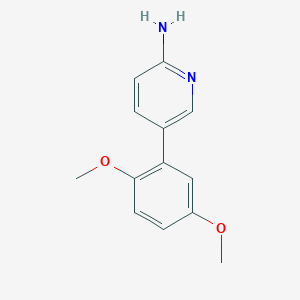
5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% (5-DMPPA) is an organic compound that is widely used in scientific research for its unique properties. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used in the synthesis of other compounds. 5-DMPPA has found a wide range of applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorescent dyes, which are used to label proteins and other biological molecules. In addition, 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% has been used in the synthesis of organic semiconductors, which are used in the development of electronic devices.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules. This electron donation is believed to be responsible for the compound’s ability to catalyze the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% are not well understood. However, it is believed to have some antioxidant and anti-inflammatory effects. In addition, it has been shown to have some inhibitory effects on certain enzymes, such as cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% is a hazardous substance and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research into the biochemical and physiological effects of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% could lead to the development of new therapeutic compounds. Finally, further research into the mechanism of action of 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% could lead to the development of new catalysts for the synthesis of organic compounds.
Synthesemethoden
5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95% can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide ion. This reaction can be catalyzed by a base, such as sodium hydroxide, and the product is a 5-(2,5-Dimethoxyphenyl)pyridin-2-amine, 95%. Other methods include the use of Grignard reagents, as well as the reaction of aldehydes with hydroxylamines.
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-10-4-5-12(17-2)11(7-10)9-3-6-13(14)15-8-9/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGNECFKRRPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)









